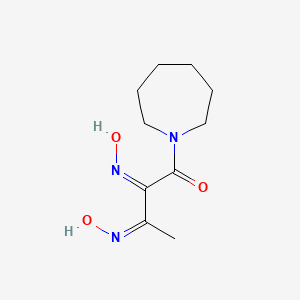
(2Z,3Z)-1-(azepan-1-yl)-2,3-bis(hydroxyimino)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,3Z)-1-(azepan-1-yl)-2,3-bis(hydroxyimino)butan-1-one is a useful research compound. Its molecular formula is C10H17N3O3 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2Z,3Z)-1-(azepan-1-yl)-2,3-bis(hydroxyimino)butan-1-one is a member of the oxime family, characterized by the presence of hydroxyimino functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
- Molecular Formula: C₁₁H₁₄N₂O₃
- IUPAC Name: this compound
This compound features two hydroxyimino groups attached to a butanone backbone, providing it with unique reactivity and biological properties.
Antimicrobial Activity
Research has demonstrated that compounds containing hydroxyimino groups exhibit significant antimicrobial properties. A study conducted on related oxime compounds showed promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.
Table 1: Antimicrobial Activity of Hydroxyimino Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.
Anticancer Activity
The anticancer potential of oxime derivatives has also been explored. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a recent study published in the Journal of Molecular Structure, researchers evaluated the cytotoxic effects of several oxime derivatives on human cancer cell lines. The study highlighted that:
- The compound induced significant cell death in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC50 values were calculated to assess potency.
Table 2: Cytotoxicity Data for Oxime Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| A549 | 20 |
These findings suggest that this compound may serve as a lead for further development in anticancer therapies.
The biological activity of This compound can be attributed to its ability to form coordination complexes with metal ions, enhancing its reactivity and biological interactions. The oxime functional groups are known to participate in chelation with transition metals, which may play a role in its antimicrobial and anticancer activities.
Proposed Mechanisms
- Metal Chelation: The hydroxyimino groups can chelate metal ions, disrupting essential metal-dependent enzymatic processes in bacteria and cancer cells.
- Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.
- Cell Cycle Arrest: Evidence suggests that similar compounds can induce cell cycle arrest at various phases, preventing cancer cell proliferation.
Propiedades
Fórmula molecular |
C10H17N3O3 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
(2Z,3Z)-1-(azepan-1-yl)-2,3-bis(hydroxyimino)butan-1-one |
InChI |
InChI=1S/C10H17N3O3/c1-8(11-15)9(12-16)10(14)13-6-4-2-3-5-7-13/h15-16H,2-7H2,1H3/b11-8-,12-9- |
Clave InChI |
HQJKPDLGLARMCB-QAHSQZNUSA-N |
SMILES isomérico |
C/C(=N/O)/C(=N/O)/C(=O)N1CCCCCC1 |
SMILES canónico |
CC(=NO)C(=NO)C(=O)N1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















